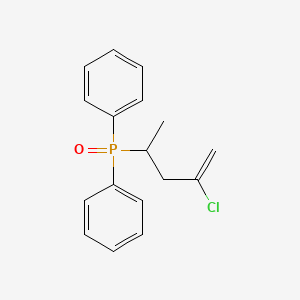
(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorinated pentenyl group, a diphenyl group, and a lambda5-phosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a chlorinated pentenyl precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorinated pentenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include phosphine oxides, hydroxylated derivatives, and substituted phosphane compounds.
Scientific Research Applications
(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (Oxan-4-yl)(oxo)diphenyl-lambda~5~-phosphane
- (4-Methoxypent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane
Uniqueness
(4-Chloropent-4-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its chlorinated pentenyl group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
89358-48-5 |
|---|---|
Molecular Formula |
C17H18ClOP |
Molecular Weight |
304.7 g/mol |
IUPAC Name |
[4-chloropent-4-en-2-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H18ClOP/c1-14(18)13-15(2)20(19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,1,13H2,2H3 |
InChI Key |
LMLHBRNOMPATKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=C)Cl)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















